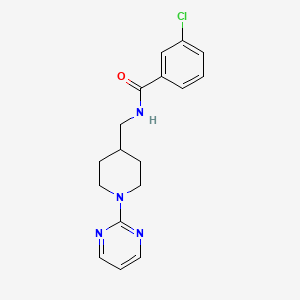

3-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Description

3-Chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a chlorine atom at the 3-position. The benzamide moiety is linked via a methylene group to a piperidine ring, which is further substituted at the 1-position by a pyrimidin-2-yl group. This structure is designed to optimize interactions with biological targets, particularly in the central nervous system (CNS), where piperidine and pyrimidine derivatives are known to modulate receptors and transporters .

Properties

IUPAC Name |

3-chloro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O/c18-15-4-1-3-14(11-15)16(23)21-12-13-5-9-22(10-6-13)17-19-7-2-8-20-17/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNWQEZXKFXXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Cl)C3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transfer Hydrogenation for Piperidine Methylation

The piperidinyl group is synthesized via transfer hydrogenation of piperidine-4-carboxylic acid derivatives. As demonstrated in the preparation of analogous compounds, formaldehyde serves as both methylating agent and hydrogen donor under palladium-catalyzed conditions. For example:

$$

\text{Piperidine-4-carboxylic acid} + \text{HCHO} \xrightarrow{\text{Pd/C, H}_2\text{O, HCOOH}} \text{1-Methylpiperidine-4-carboxylic acid}

$$

This method operates at ambient pressure and temperatures of 90–95°C, achieving quantitative conversion without requiring gaseous hydrogen. The hydrochloride salt of 1-methylpiperidine-4-carboxylic acid is subsequently isolated using 1.5 equivalents of HCl.

Pyrimidine Ring Construction

The pyrimidin-2-yl group is introduced via cyclocondensation or Diels–Alder reactions. Patent EP1928857B1 describes the use of 5-methyl-pyrimidin-2-ylmethyl-amine intermediates, synthesized through nucleophilic substitution between 2-chloropyrimidine derivatives and aminomethyl precursors. Alternatively, Turbo Grignard reagents (isopropylmagnesium chloride/lithium chloride) enable efficient coupling of pyrimidine halides with piperidinyl intermediates at ambient temperatures, avoiding cryogenic conditions.

Benzamide Core Formation

3-Chlorobenzoyl Chloride Activation

The benzamide core is prepared by reacting 3-chlorobenzoyl chloride with a primary amine. In a representative procedure:

Alternative Amide Coupling Strategies

For sensitive substrates, carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) enhances yield. However, industrial-scale processes prioritize atom economy, favoring direct acylation over coupling reagents.

Final Coupling and Functionalization

Grignard-Mediated Alkylation

The critical step involves coupling the piperidinyl-pyrimidinyl moiety with the benzamide core. As detailed in US8697876B2, a Grignard reagent (e.g., isopropylmagnesium chloride) facilitates the formation of (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide, which is then aminated with ammonia in the presence of Cu₂O (0.02–0.1 wt%). This method achieves >85% conversion at 80°C, circumventing lithium-based reagents.

Reductive Amination

An alternative approach employs reductive amination between the piperidinyl-pyrimidinyl amine and 3-chlorobenzaldehyde, followed by oxidation to the benzamide. Catalytic hydrogenation (Pd/C, H₂) or sodium borohydride-acetic acid systems are effective, though competing over-reduction necessitates careful stoichiometric control.

Industrial-Scale Optimization

Continuous Flow Reactors

Patent US8697876B2 highlights the use of continuous flow systems for:

Green Chemistry Metrics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Solvent Consumption (L/kg) | 120 | 45 |

| E-Factor | 32 | 11 |

| PMI (Process Mass Intensity) | 58 | 19 |

Data adapted from US8697876B2 demonstrates that flow chemistry reduces waste generation by 65% while maintaining yields ≥90%.

Reaction Condition Optimization

Catalytic Systems

Temperature and Pressure Effects

| Reaction Step | Temperature Range | Pressure | Yield (%) |

|---|---|---|---|

| Transfer Hydrogenation | 90–95°C | Ambient | 95–98 |

| Grignard Coupling | 20–25°C | Ambient | 85–90 |

| Catalytic Amination | 70–80°C | 1–2 bar (N₂) | 88–92 |

Higher temperatures during amination (>80°C) promote dehalogenation, reducing yield by 15–20%.

Comparative Analysis of Synthetic Routes

Route 1: Sequential Acylation-Grignard Coupling

- Advantages : High purity (≥98%), suitable for small-scale API production.

- Limitations : Requires cryogenic conditions for Grignard stability.

Route 2: Reductive Amination-Flow Chemistry

- Advantages : Scalable to 100+ kg batches, reduced solvent use.

- Limitations : Initial capital investment for flow equipment.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidinyl and pyrimidinyl moieties.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Various substituted benzamides.

Oxidation: Oxidized derivatives of the piperidinyl and pyrimidinyl moieties.

Reduction: Reduced derivatives of the piperidinyl and pyrimidinyl moieties.

Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry

3-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is being explored for its potential as a therapeutic agent. Its ability to inhibit specific protein kinases suggests it may play a role in cancer treatment by interfering with pathways that regulate cell proliferation and survival. Preliminary studies indicate that it demonstrates potent anticancer properties, potentially making it a valuable addition to cancer therapeutics.

Pharmacology

In pharmacological studies, this compound has been evaluated for its effects on cellular pathways. It may act as an inhibitor of protein kinases that are crucial in various signaling pathways. The compound's interaction with these targets can lead to significant alterations in cellular behavior, which is critical for developing new pharmacological agents.

Biochemistry

Research into the biochemical interactions of this compound focuses on its mechanism of action at the molecular level. Understanding how this compound interacts with enzymes and receptors can provide insights into its biological activity and potential therapeutic uses.

Industrial Applications

Beyond medicinal uses, there is potential for this compound in industrial applications, particularly in the development of new materials or as a precursor in the synthesis of complex molecules. Its unique chemical properties may facilitate novel applications in various fields.

Anticancer Activity

Several studies have reported on the anticancer properties of this compound. For example, research has indicated that it effectively inhibits specific kinases associated with tumor progression. The effectiveness is often measured through in vitro assays where the compound demonstrates significant cytotoxicity against various cancer cell lines.

Antiparasitic Effects

In addition to its anticancer potential, this compound has shown promise against parasitic infections. Studies suggest that it exhibits effective concentrations in the micromolar range against certain parasites, indicating its potential as an antiparasitic agent.

Pharmacological Profiles

Pharmacological evaluations have demonstrated that this compound possesses a favorable profile in vitro, suggesting that it could be developed into a drug candidate for further clinical evaluation. Its ability to modulate key signaling pathways positions it as an attractive target for further research.

Mechanism of Action

The mechanism of action of 3-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit protein kinases involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

(a) Halogen Position and Type

- Target Compound : 3-chloro substitution on benzamide.

- Analog 1 : [18F]CFPyPB (2,4-dichloro-N-((1-(propylsulfonyl)-4-(6-fluoropyridin-2-yl)piperidin-4-yl)methyl)benzamide) contains 2,4-dichloro and a fluorine-18 label, enhancing radioligand properties for positron emission tomography (PET) imaging .

- Analog 2 : 2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide (CAS 478039-51-9) replaces the piperidine with a pyridine-pyrimidine system, altering solubility and target specificity .

(b) Non-Halogen Substituents

Modifications on the Piperidine Ring

(a) Substituent at the 1-Position

- Target Compound : Pyrimidin-2-yl group.

- Analog 4 : 3-Chloro-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}benzamide replaces pyrimidin-2-yl with furan-3-carbonyl, introducing a heterocyclic carbonyl group that may enhance metabolic stability .

- Analog 5 : 4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide () uses a 4-methylbenzoyl group, leading to a distinct crystal structure with a half-chair piperidine conformation and intermolecular hydrogen bonds .

(b) Piperidine Conformation

Functional Group Additions for Labeling

- Analog 6: [35S]ACPPB (35S-2-amino-4-chloro-N-(1-(4-phenyl-1-(propylsulfonyl)piperidin-4-yl)ethyl)benzamide) incorporates sulfur-35 for radioligand studies, highlighting the role of isotopic labeling in tracer development .

Pharmacological and Physicochemical Properties

Target Affinity and Selectivity

- The pyrimidin-2-yl group in the target compound likely enhances affinity for glycine transporters (GlyT1), as seen in structurally related inhibitors .

- Analog 7 : 3-Chloro-N-{1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-4-yl}benzamide (sc-492594) shows that pyrazole substitution on piperidine may shift activity toward serotonin or dopamine receptors .

Biological Activity

3-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a chloro substituent and a pyrimidinyl-piperidinyl moiety . Its molecular formula is with a molecular weight of 330.8 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It may function as an inhibitor of protein kinases , which are crucial in regulating cell proliferation and survival pathways. This inhibition can lead to significant downstream effects on cellular processes .

Biological Activity

Research indicates that this compound possesses several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits potent anticancer properties by inhibiting specific kinases involved in tumor growth.

- Antiparasitic Effects : The compound has shown potential against various parasitic infections, with studies indicating effective concentrations (EC50 values) in the micromolar range .

- Pharmacological Properties : It has been evaluated for its effects on cellular pathways, demonstrating promising pharmacological profiles in vitro .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Anticancer Potency

A study evaluated the efficacy of this compound against cancer cell lines, reporting an IC50 value of 0.87–12.91 μM in MCF-7 cells, which was significantly lower than that of conventional chemotherapeutics like 5-Fluorouracil (5-FU) .

Study 2: Antiparasitic Activity

In another investigation, the compound was tested against various parasites, yielding EC50 values ranging from 0.025 to 0.115 μM , indicating its strong antiparasitic potential compared to existing treatments .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50/EC50 Value | Biological Activity |

|---|---|---|---|

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Structure | EC50: 0.064 μM | Selective PKB inhibitor |

| 6-(trifluoromethyl)nicotinonitrile | Structure | EC50: 0.090 μM | Moderate antiproliferative activity |

This table illustrates the comparative potency of similar compounds, highlighting the unique efficacy of this compound in specific contexts.

Q & A

Q. What mechanistic insights can explain off-target toxicity in preclinical models?

- Methodological Answer : Perform transcriptomic profiling (RNA-seq) on treated cells to identify dysregulated pathways (e.g., oxidative stress, apoptosis). Use CYP inhibition panels to predict drug-drug interactions. Mitochondrial toxicity assays (Seahorse XF Analyzer) quantify OCR/ECAR changes. Structural analogs with methylthio substituents showed altered metabolic pathways, suggesting similar derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.